pdxA protein
Description
Properties
CAS No. |
125005-66-5 |
|---|---|
Molecular Formula |
C10H13N |
Synonyms |
pdxA protein |
Origin of Product |
United States |
Enzymatic Function and Catalytic Mechanisms of Pdxa Protein
PdxA catalyzes a specific step within the pyridoxal (B1214274) 5'-phosphate biosynthesis pathway, often referred to as the deoxyxylulose 5-phosphate (DXP)-dependent pathway wikipedia.orgnih.govportlandpress.com. In Escherichia coli, PdxA is responsible for the fourth enzymatic step in this six-step pathway nih.govcapes.gov.br.
The primary reaction catalyzed by PdxA is the NAD(P)-dependent oxidation of 4-(phosphooxy)-L-threonine (HTP) nih.govuniprot.orgcapes.gov.brportlandpress.comuniprot.org. The initial product of this oxidation, 2-amino-3-oxo-4-(phosphooxy)butyric acid, is highly unstable and spontaneously decarboxylates to yield 3-amino-2-oxopropyl phosphate (B84403) (AHAP) and carbon dioxide (CO2) uniprot.orgportlandpress.comuniprot.org. PdxA demonstrates a strict requirement for the phosphate ester form of its substrate, HTP, and can efficiently utilize either NAD+ or NADP+ as a redox cofactor nih.govcapes.gov.brportlandpress.comuniprot.org. Furthermore, the enzyme's activity is dependent on the presence of divalent metal ions, such as Zn2+, Mg2+, or Co2+, with one metal cation binding per subunit, typically located within the active site nih.govcapes.gov.brportlandpress.comuniprot.org.
Structurally, PdxA exists as tightly bound dimers in organisms like Escherichia coli nih.govcapes.gov.brnih.govportlandpress.com. Each monomer possesses an α/β/α-fold and is composed of two distinct subdomains nih.govcapes.gov.br. The enzyme's active site is uniquely positioned at the dimer interface, situated within a cleft that forms between the two subdomains, and involves critical amino acid residues contributed from both monomers nih.govcapes.gov.brnih.govportlandpress.com. Specifically, conserved histidine residues coordinate the bound metal ion (e.g., Zn2+), and amino acids such as Asp247 and Asp267 are crucial for maintaining the structural integrity of the active site nih.gov. The substrate, HTP, is anchored within this site through interactions involving its phospho group and coordination of its amino and hydroxyl groups by the divalent metal ion nih.gov. The catalytic mechanism is proposed to proceed via a stepwise oxidative decarboxylation of the HTP substrate nih.gov. PdxA shares structural similarities, albeit with limited sequence identity, with other dehydrogenases like isocitrate dehydrogenase and isopropylmalate dehydrogenase, suggesting a comparable cofactor binding mode nih.govuniprot.org.
Table 1: Summary of PdxA Enzymatic Reaction
| Category | Component | Details |
| Enzyme Name | PdxA (4-hydroxythreonine-4-phosphate dehydrogenase) | EC 1.1.1.262 nih.govuniprot.orgcapes.gov.bruniprot.org |
| Substrate | 4-(phosphooxy)-L-threonine (HTP) | Requires phosphate ester form nih.govcapes.gov.br |
| Primary Products | 3-amino-2-oxopropyl phosphate (AHAP) | Formed via spontaneous decarboxylation of an unstable intermediate uniprot.orguniprot.org |
| Carbon Dioxide (CO2) | Byproduct of spontaneous decarboxylation uniprot.orguniprot.org | |
| Redox Cofactors | NAD+ or NADP+ | Essential for the oxidative step nih.govcapes.gov.brportlandpress.comuniprot.org |
| Metal Cofactors | Zn2+, Mg2+, Co2+ | Divalent metal ion-dependent, one ion per subunit in active site nih.govcapes.gov.brportlandpress.comuniprot.org |
Allosteric Regulation and Feedback Mechanisms Affecting Pdxa Protein Activity
While many enzymes in biosynthetic pathways are subject to direct allosteric regulation by their end-products, which typically involves a conformational change affecting catalytic activity libretexts.orgnih.govresearchgate.net, the available research does not explicitly detail direct allosteric feedback inhibition of PdxA protein's catalytic activity by pyridoxal (B1214274) 5'-phosphate (PLP) or other metabolites.
Instead, the regulation of PdxA activity appears to be predominantly managed at the transcriptional level, influencing the enzyme's cellular abundance. Studies on Escherichia coli K-12 have shown that the transcription of the pdxA gene exhibits a positive growth rate-dependent regulation nih.govnih.govresearchgate.net. This implies that the expression level of pdxA increases proportionally with the cell's growth rate nih.gov.
A key regulatory protein involved in pdxA transcription is Fis (Factor for Inversion Stimulation) nih.govnih.govunam.mx. The growth rate-dependent regulation observed for the pdxA-ksgA cotranscript (as pdxA is co-transcribed with the ksgA gene) is abolished in the presence of a fis mutation, underscoring the role of the Fis protein in this regulatory mechanism nih.govnih.gov. Furthermore, research indicates that elevated intracellular concentrations of guanosine (B1672433) tetraphosphate (B8577671) (a signaling molecule reflecting nutrient scarcity) can repress the amounts of the pdxA-ksgA cotranscript. This repressive effect is notable as it occurs independently of relA function for the cotranscript nih.govnih.gov. These findings suggest that the control over PdxA activity is primarily exerted through modulation of its gene expression and, consequently, its protein levels, rather than direct allosteric modulation of the pre-existing enzyme's catalytic rate by specific end-products.
Structural Biology of Pdxa Protein
Primary and Secondary Structure Elements of PdxA Protein
The primary structure of this compound, like all proteins, refers to the linear sequence of its amino acid residues, ordered from the amino-terminal (N) end to the carboxyl-terminal (C) end fishersci.ie. This specific sequence dictates the subsequent levels of protein folding and ultimately, the protein's function.
The secondary structure of this compound is characterized by a combination of recurring local folded patterns within its polypeptide chain, primarily alpha-helices and beta-sheets. These elements are stabilized by hydrogen bonds between the atoms of the protein backbone uni.lu. Each monomer of PdxA exhibits an alpha/beta/alpha-fold nih.govwikipedia.org. Specifically, this fold includes a central 12-stranded mixed beta-sheet that is flanked on both sides by alpha-helices.
Tertiary and Quaternary Architecture of this compound
PdxA functions as a multimeric protein, exhibiting a defined quaternary structure. This level of organization involves the association of multiple folded polypeptide chains, or subunits, to form a functional complex.
Homodimeric State and Inter-Monomer Interface
A defining characteristic of this compound is its homodimeric state, meaning it exists as a tightly bound complex of two identical protein subunits nih.govwikipedia.org. The inter-monomer interface, where these two identical subunits interact, is functionally critical. The active site of PdxA is strategically located at this dimer interface, with residues from both monomers contributing to its formation nih.govwikipedia.org. This arrangement suggests a collaborative role of both subunits in enzymatic activity.
Alpha/Beta/Alpha-Fold Characteristics
The characteristic alpha/beta/alpha-fold of each PdxA monomer is a common architectural motif found in many enzymes. This fold typically involves alternating alpha-helices and beta-strands along the polypeptide backbone, often with the beta-strands being predominantly parallel. In PdxA, this fold specifically features a central 12-stranded mixed beta-sheet surrounded by alpha-helices.
Subdomain Organization within Each Monomer
Within each PdxA monomer, the protein chain is organized into two identifiable subdomains nih.govwikipedia.org. The active site, as mentioned, is positioned within a cleft formed between these two subdomains nih.govwikipedia.org. This subdomain organization likely contributes to the formation of the catalytic pocket and the controlled access of substrates and cofactors.
Active Site Characterization and Ligand Binding Modes in this compound
The active site of PdxA is the region where substrate binding and catalysis occur. It is located at the interface between the two monomers, specifically within a cleft formed by the two subdomains of each monomer nih.govwikipedia.org. PdxA is a divalent metal ion-dependent enzyme, capable of utilizing either NADP+ or NAD+ as a redox cofactor nih.govwikipedia.org. The enzyme catalyzes the conversion of 4-hydroxy-L-threonine (B41286) phosphate (B84403) (HTP) to 3-amino-2-oxopropyl phosphate nih.govwikipedia.org. The substrate HTP is anchored within the active site through interactions involving its phospho group, as well as coordination of its amino and hydroxyl groups by a bound metal ion nih.govwikipedia.org.
Zinc Ion Coordination Sphere
A key feature of the PdxA active site is the presence of a zinc (Zn2+) ion nih.govwikipedia.org. This zinc ion plays a crucial role in catalysis and substrate binding. The coordination sphere of the zinc ion in PdxA is formed by three conserved histidine residues, which are contributed from both monomers of the homodimer nih.govwikipedia.org. Additionally, two conserved aspartate residues, Asp247 and Asp267, contribute to maintaining the integrity of the active site nih.govwikipedia.org. The substrate, HTP, directly interacts with this zinc ion, with its amino and hydroxyl groups being coordinated by the metal center nih.govwikipedia.org.
Substrate (HTP) and Cofactor (NAD+/NADP+) Binding Pockets
The crystal structure of E. coli PdxA reveals that the protein functions as tightly bound dimers, with each monomer exhibiting an -fold composed of two subdomains nih.govcapes.gov.brportlandpress.com. The active site of PdxA is strategically located at the dimer interface, situated within a cleft formed between the two subdomains, incorporating residues from both monomers nih.govcapes.gov.brportlandpress.comexpasy.orguniprot.orguniprot.org.
A key feature of the PdxA active site is the binding of a divalent metal ion, such as Zn, Mg, or Co, which is essential for catalysis nih.govcapes.gov.brexpasy.orguniprot.orguniprot.org. This metal ion is coordinated by three conserved histidine residues, derived from both monomers nih.govcapes.gov.br. Additionally, two conserved aspartate residues, Asp247 and Asp267 (in E. coli PdxA), are vital for maintaining the integrity of the active site nih.govcapes.gov.br.
The substrate, 4-hydroxy-L-threonine phosphate (HTP), is anchored within the active site through specific interactions nih.govcapes.gov.br. Its phosphate group interacts with the enzyme, and its amino and hydroxyl groups are coordinated by the bound Zn ion nih.govcapes.gov.br. PdxA exhibits a strict requirement for the phosphate ester form of the HTP substrate nih.govcapes.gov.br.
PdxA can utilize both NAD and NADP as redox cofactors nih.govcapes.gov.brportlandpress.com. While the crystal structure of PdxA with a bound cofactor is not explicitly detailed in some studies, structural similarities to other dehydrogenases, particularly isocitrate dehydrogenase (IDH) and isopropylmalate dehydrogenase, suggest a conserved cofactor binding mode nih.govcapes.gov.brnih.gov. In these related enzymes, the NADP cofactor typically binds within the interdomain cleft nih.gov.
Conformational Changes upon Ligand Binding
While detailed descriptions of significant conformational changes in PdxA upon ligand binding are not extensively documented, the enzyme's structural homology to other dehydrogenases, such as isocitrate dehydrogenase, provides insights into potential dynamic aspects. Isocitrate dehydrogenase, for instance, can adopt different conformations (inactive, semi-open, and active forms) upon binding of ligands like NADP and Ca proteopedia.org. These changes can involve the formation of loops or alterations in alpha-helix structures proteopedia.org. Given the structural and mechanistic parallels between PdxA and these dehydrogenases, it is plausible that PdxA also undergoes subtle, yet functionally important, conformational adjustments upon substrate and cofactor binding to facilitate its catalytic activity and product release.
Structural Homologs and Superfamily Relationships of this compound
The this compound belongs to the PdxA family (InterPro: IPR005255) expasy.orgebi.ac.ukebi.ac.ukebi.ac.ukiisc.ac.inuniprot.org. This family is part of a larger superfamily known as the Isocitrate/Isopropylmalate dehydrogenase-like superfamily (SCOPe: c.77.1) uniprot.orgberkeley.edu. PdxA shares significant structural similarities with enzymes within this superfamily, even though its amino acid sequence similarity is limited nih.govcapes.gov.brvulcanchem.com.
Implications for Mechanistic Parallels
The striking structural similarities between PdxA and isocitrate/isopropylmalate dehydrogenases carry significant implications for understanding the catalytic mechanism of PdxA nih.govcapes.gov.br. All three enzymes catalyze analogous decarboxylative dehydrogenation reactions of 3-hydroxy acids capes.gov.br. This shared catalytic theme, combined with their conserved active site architecture and cofactor binding modes, suggests common mechanistic strategies nih.govcapes.gov.brnih.gov. For instance, the cofactor binding mode of PdxA is proposed to be very similar to that of isocitrate dehydrogenase and isopropylmalate dehydrogenase nih.govcapes.gov.br. These mechanistic parallels highlight how evolutionary pressures have conserved structural elements that facilitate similar chemical transformations across different metabolic pathways.
Data Tables
| Property | PdxA (E. coli) |
| Enzyme Commission Number | EC 1.1.1.262 nih.govcapes.gov.brexpasy.orgebi.ac.ukuniprot.org |
| Quaternary Structure | Homodimer nih.govcapes.gov.brportlandpress.comexpasy.orgebi.ac.ukebi.ac.ukuniprot.org |
| Fold | -fold nih.govcapes.gov.brportlandpress.com |
| Subdomains | Two subdomains per monomer nih.govcapes.gov.br |
| Active Site Location | Dimer interface, within a cleft between subdomains nih.govcapes.gov.brportlandpress.comexpasy.orguniprot.orguniprot.org |
| Divalent Metal Ion Cofactor | Zn, Mg, Co (1 per subunit) nih.govcapes.gov.brexpasy.orguniprot.orguniprot.org |
| Redox Cofactor | NAD/NADP nih.govcapes.gov.brportlandpress.comexpasy.orgebi.ac.uk |
| Substrate | 4-hydroxy-L-threonine phosphate (HTP) nih.govcapes.gov.brexpasy.org |
| Product | 3-amino-2-oxopropyl phosphate (AHAP) nih.govcapes.gov.brexpasy.org |
| PDB Entries | 1PS6 (E. coli), 1PS7 (E. coli), 1PTM (E. coli), 2HI1 (S. typhimurium), 6E85 (K. pneumoniae) nih.govebi.ac.ukebi.ac.ukebi.ac.uk |
| Structural Homologs of this compound |
| Isocitrate Dehydrogenase nih.govcapes.gov.brnih.govproteopedia.orgvulcanchem.com |
| Isopropylmalate Dehydrogenase nih.govcapes.gov.brnih.govuniprot.orgvulcanchem.com |
| Phosphotransacetylase nih.govberkeley.edu |
| PlsX-like proteins berkeley.edu |
Molecular Genetics and Transcriptional Regulation of Pdxa Gene
Post-Transcriptional Regulation of pdxA Gene Expression
Beyond transcriptional control, the expression of the pdxA gene is also modulated at the post-transcriptional level, influencing the stability of its mRNA and the efficiency of its translation into the pdxA protein.
mRNA Stability and Turnover Rates
Messenger RNA (mRNA) stability and turnover rates are critical determinants of gene expression, affecting the cellular abundance of specific transcripts available for translation. For the pdxA-ksgA cotranscript, its half-life was found to be exceptionally short, rendering it challenging to measure accurately through standard methods nih.gov. This rapid turnover rate implies a dynamic regulatory mechanism, where the swift degradation of the mRNA allows for quick adjustments to this compound levels in response to cellular needs.
Ribosomal Binding and Translation Efficiency
Translational regulation, which controls the rate at which mRNA is converted into protein, is particularly significant for genes organized within operons, where different open reading frames (ORFs) may be translated at varying efficiencies asm.org. The pdxA gene, like epd and pdxB, contains infrequent and rare codons asm.org. The presence of such codons can negatively impact translational rates, potentially leading to lower levels of the corresponding proteins due to reduced efficiency of ribosome progression asm.org.
A distinctive feature of pdxA mRNA in E. coli is its reported lack of a canonical Shine-Dalgarno (SD) sequence, which is the typical ribosome binding site in bacteria asm.org. This absence may result in a lower affinity of the ribosome for the translational initiation site, consequently affecting the efficiency of this compound synthesis asm.org. Furthermore, a structural aspect contributing to its regulation is the overlap between the stop codon of pdxA and the start codon of the downstream ksgA gene by two nucleotides nih.gov. This overlap is indicative of translational coupling, a mechanism that ensures the coordinated synthesis of proteins encoded by adjacent genes within an operon.
The tentative assignment of the pdxA translational start codon was based on the size of the polypeptide produced and the identification of a unique sequence also found near the translational start of PdxB nih.gov. This conserved sequence suggests a potential role in the translational control of specific pyridoxine (B80251) biosynthetic genes nih.gov. Additionally, the start codons of pdxB, pdxA, and pdxJ ORFs are situated in proximity to a conserved motif, ACGT(G/T)AAAATCC, termed the "PDX box", implying a broader regulatory element affecting the translation of these genes within the pyridoxal (B1214274) phosphate (B84403) biosynthesis pathway asm.org.
Table 2: Molecular Details of pdxA mRNA and Translational Regulation
| Feature/Mechanism | Description | Impact on this compound Synthesis | References |
| mRNA Half-Life | Too short to be accurately measured | Indicates rapid turnover, allowing for quick regulatory responses | nih.gov |
| Infrequent/Rare Codons | Presence in pdxA gene sequence | Potential negative impact on translational rates and protein levels | asm.org |
| Lack of Shine-Dalgarno (SD) Sequence | pdxA lacks a typical bacterial ribosome binding site | May lead to minor ribosomal affinity and reduced translation efficiency | asm.org |
| Stop-Start Codon Overlap | pdxA stop codon overlaps ksgA start codon by 2 nucleotides | Implies translational coupling for coordinated protein synthesis | nih.gov |
| Conserved Translational Start Motif | Unique sequence near pdxA and PdxB translational starts | Suggests a role in translational control of pyridoxine biosynthetic genes | nih.gov |
| "PDX Box" Motif | Conserved motif (ACGT(G/T)AAAATCC) near start codons of pdxB, pdxA, pdxJ ORFs | Suggests a broader regulatory role in PLP biosynthesis translation | asm.org |
Post Translational Modifications and Maturation of Pdxa Protein
Types of Post-Translational Modifications on PdxA Protein
While general mechanisms of PTMs are well-established, specific research detailing these modifications on the this compound itself is limited in the current scientific literature.
Protein phosphorylation is a ubiquitous and critical reversible post-translational modification, predominantly occurring on serine, threonine, or tyrosine residues nih.govwikipedia.org. This process involves the transfer of a phosphate (B84403) group from ATP to specific amino acids, catalyzed by protein kinases, while phosphatases reverse this modification by removing the phosphate group researchgate.netnih.govwikipedia.org. Phosphorylation can induce conformational changes in a protein, thereby activating or inactivating its catalytic activity, influencing its location within the cell, or affecting its interactions with other proteins wikipedia.orgnih.govwikipedia.org. It plays crucial roles in cell signaling, cell cycle regulation, growth, apoptosis, and metabolism researchgate.netnih.gov. Although phosphorylation is observed in bacterial proteins, it is more pervasive in eukaryotic cells nih.gov.
Despite its general importance, specific phosphorylation sites or their functional impacts directly on this compound are not explicitly detailed in the available search results.
Acetylation is a post-translational modification involving the addition of an acetyl group, often from acetyl-CoA, to the N-terminus of proteins or to lysine (B10760008) residues. This modification is reversible and catalyzed by acetyltransferases, while deacetylases remove the acetyl groups. Acetylation can significantly regulate protein function, chromatin structure, and gene expression, influencing processes like chromatin remodeling, cell cycle, and protein stability.
Methylation involves the covalent attachment of methyl groups to specific amino acid residues, primarily lysine and arginine, catalyzed by methyltransferases. This modification does not alter the charge of the residue but can influence protein-protein, protein-DNA, or protein-RNA interactions, protein stability, subcellular localization, or enzyme activity. Protein methylation is also a reversible process, with demethylases catalyzing the removal of methyl groups.
Specific acetylation or methylation patterns on this compound have not been found in the provided search results.
Glycosylation is a complex post-translational modification involving the attachment of sugar molecules (glycans) to specific amino acid residues, such as asparagine (N-linked) or serine/threonine (O-linked). This process is critical for various biological functions, including proper protein folding, stability, quality control, trafficking, cell adhesion, and immune response. Approximately half of all proteins expressed in a cell undergo glycosylation, primarily within the endoplasmic reticulum and Golgi apparatus.
No specific instances of glycosylation on the this compound were identified in the search results.
Beyond phosphorylation, acetylation, and methylation, proteins can undergo numerous other covalent modifications. These include, but are not limited to, ubiquitination, SUMOylation, lipidation, nitrosylation, and oxidation researchgate.netresearchgate.net. These modifications serve to expand the functional diversity of the proteome by altering protein activity, localization, stability, and interactions researchgate.net. For instance, ubiquitination often targets proteins for degradation via the ubiquitin-proteasome pathway researchgate.net. Oxidative stress can also lead to covalent modifications like carbonylation, targeting proteins for degradation or aggregation.
Specific details on other covalent modifications on this compound were not found in the available information.
Chaperone-Assisted Folding and Assembly of this compound
Protein folding is the process by which a linear polypeptide chain acquires its specific three-dimensional native structure, which is essential for its biological activity. While the amino acid sequence largely dictates the final folded structure, molecular chaperones are a crucial class of proteins that assist in the proper folding, unfolding, and assembly of other proteins, especially large or complex ones uniprot.orgwikipedia.orgsigmaaldrich.com. Chaperones prevent misfolding and aggregation, stabilize folding intermediates, and facilitate the assembly of multi-polypeptide complexes.
PdxA is known to be co-transcribed with surA, a gene encoding a periplasmic peptidyl-prolyl isomerase that acts as a chaperone involved in the correct folding and assembly of outer membrane proteins . While this indicates a functional proximity in gene expression, direct evidence specifically detailing the chaperone-assisted folding and assembly of the this compound itself by SurA or other chaperones was not explicitly provided in the search results. PdxA forms tightly bound dimers, which is part of its assembly for function sigmaaldrich.com.
Proteolytic Processing and Degradation Pathways of this compound
Protein degradation is a fundamental cellular process that maintains protein homeostasis, removes damaged or misfolded proteins, and regulates protein levels in response to cellular needs or external stimuli. In eukaryotic cells, the two primary pathways for protein degradation are the ubiquitin-proteasome pathway (UPP) and lysosomal proteolysis.
The ubiquitin-proteasome pathway is responsible for the selective degradation of intracellular proteins. Proteins targeted for degradation are covalently tagged with ubiquitin, a small polypeptide, which then marks them for recognition and breakdown by the proteasome. This process is energy-dependent and crucial for controlling cellular processes such as cell cycle, gene expression, and stress response. Lysosomal proteolysis, on the other hand, involves the digestion of extracellular proteins, as well as the turnover of cytosolic proteins and organelles, through the action of various proteases contained within lysosomes.
Pdxa Protein in Cellular Metabolism and Physiology Across Organisms
Role of PdxA Protein in Core Metabolic Pathways
The this compound is a key enzyme, classified as 4-hydroxythreonine-4-phosphate dehydrogenase (EC 1.1.1.262), fundamental to central metabolic processes nih.govwikipedia.orghmdb.ca.
Integration into Pyridoxal (B1214274) 5'-Phosphate Metabolic Network
PdxA is an integral component of the de novo synthesis pathway for pyridoxal 5'-phosphate (PLP), which is the biologically active form of vitamin B6 and an essential cofactor for numerous enzymatic reactions nih.govwikipedia.orghmdb.cawikipedia.orgwikidata.orgfishersci.seatamanchemicals.comnih.govuni.lu. In Escherichia coli, PdxA catalyzes the fourth step in the DXP-dependent pathway of PLP biosynthesis nih.govwikipedia.orghmdb.cawikidata.orgfishersci.seatamanchemicals.comnih.govnih.govnih.gov. This specific reaction involves the conversion of 4-hydroxy-L-threonine (B41286) phosphate (B84403) (HTP) into 3-amino-2-oxopropyl phosphate (AHAP) nih.govwikipedia.orghmdb.cafishersci.senih.gov.
PdxA functions as a divalent metal ion-dependent enzyme, capable of utilizing either NADP+ or NAD+ as a redox cofactor nih.govwikipedia.orghmdb.ca. Structural analyses of E. coli PdxA reveal that the protein forms tightly bound dimers, with each monomer exhibiting an alpha/beta/alpha-fold nih.govhmdb.ca. The active site, where substrate binding occurs, is situated at the dimer interface and coordinates a Zn2+ ion nih.govwikipedia.orghmdb.ca. Beyond canonical PdxA, a functional paralog known as PdxA2 exists in some proteobacteria. PdxA2 also demonstrates 4-phosphohydroxy-L-threonine dehydrogenase activity and can catalyze the NAD-dependent oxidation and subsequent decarboxylation of D-erythronate 4-phosphate to produce dihydroxyacetone phosphate (DHAP) fishersci.fiwikipedia.orgfishersci.no.
Interplay with Amino Acid and Carbohydrate Metabolism
Given its critical role in PLP biosynthesis, PdxA indirectly impacts a broad spectrum of metabolic activities. PLP is an indispensable coenzyme for over 140 enzyme activities, predominantly involved in the metabolic conversions of amino acids nih.govatamanchemicals.comnih.govontosight.aiuni.luuni.lu. These include vital reactions such as transamination, decarboxylation, racemization, and side-chain cleavage nih.govontosight.aiuni.lu. Beyond amino acid metabolism, PLP also contributes significantly to carbohydrate and fat metabolism uni.luontosight.ai.
In Escherichia coli, the expression of the pdxA gene is subject to positive regulation in response to increasing growth rates, a process influenced by the Fis protein, a nucleoid-associated protein that functions as a transcriptional regulator atamanchemicals.comfishersci.cauni.lu. Furthermore, studies involving E. coli have indicated a link between the pdxA gene and carbohydrate metabolism. For example, the upregulation of carbohydrate metabolism, particularly in the colanic acid biosynthesis pathway, has been observed in E. coli undergoing LptD knockdown, a condition affecting outer membrane biogenesis doi.org. Although pdxA is part of the same operon as lptD, it can be expressed via LptD-independent promoters doi.org.
This compound Function in Prokaryotic Systems
PdxA's function in prokaryotic systems extends beyond direct metabolic roles, influencing critical physiological processes and potentially contributing to adaptation.
Physiological Impact of this compound Disruption (e.g., Campylobacter jejuni motility, growth)
The disruption of the pdxA gene in the foodborne pathogen Campylobacter jejuni has significant physiological consequences, primarily impacting its ability to produce PLP wikipedia.orgfishersci.co.uk. This PLP deficiency leads to a marked loss of flagellar motility, a crucial virulence factor for host colonization wikipedia.orgfishersci.co.ukwmcloud.orgwikipedia.orgguidetopharmacology.org. Mass spectrometric analyses of C. jejunipdxA mutants revealed a threefold reduction in pseudaminic acid (Pse), a vital glycan component of flagella, underscoring the link between PLP and flagellar modification wikipedia.orgfishersci.co.ukguidetopharmacology.org.
In addition to impaired motility, pdxA mutants of C. jejuni exhibit reduced growth rates compared to wild-type strains wikipedia.orgfishersci.co.ukwikipedia.orgguidetopharmacology.org. Comparative metabolomic studies have shed light on the underlying causes for this differential growth fitness, showing significant alterations in the respiratory and energy metabolism of the pdxA mutant wikipedia.orgfishersci.co.ukwikipedia.orgguidetopharmacology.org. The physiological impacts of pdxA disruption are summarized in Table 1. Consistent with the loss of flagellar motility, pdxA mutant strains demonstrated impaired motility-mediated responses, including reduced bacterial adhesion, attenuated ERK1/2 activation, and lower IL-8 production in INT407 cells, ultimately resulting in decreased colonization rates in chickens wikipedia.orgfishersci.co.ukwikipedia.orgguidetopharmacology.org.
Table 1: Physiological Impacts of PdxA Disruption in Campylobacter jejuni
| Parameter Affected | Observation in pdxA Mutant vs. Wild-Type | Reference |
| PLP Production | Impaired/Failed | wikipedia.orgfishersci.co.uk |
| Flagellar Motility | Loss | wikipedia.orgfishersci.co.ukguidetopharmacology.org |
| Pseudaminic Acid (Pse) Production | 3-fold reduction | wikipedia.orgfishersci.co.ukguidetopharmacology.org |
| Growth Rate | Reduced | wikipedia.orgfishersci.co.ukguidetopharmacology.org |
| Respiratory/Energy Metabolism | Altered | wikipedia.orgfishersci.co.ukwikipedia.org |
| Bacterial Adhesion | Impaired | wikipedia.orgfishersci.co.ukwikipedia.org |
| Host Colonization (Chickens) | Reduced | wikipedia.orgfishersci.co.ukwikipedia.org |
Contribution to Stress Response and Adaptation
While PdxA's direct involvement in specific prokaryotic stress response pathways is not extensively detailed in the current literature, its role in vitamin B6 biosynthesis positions it as indirectly important for cellular resilience. Vitamin B6 (PLP) is known to act as a potent antioxidant, contributing to cellular well-being fishersci.seatamanchemicals.com. Therefore, the proper functioning of PdxA in PLP synthesis would support the cell's ability to counter reactive oxygen species and other forms of stress.
In Escherichia coli, the expression of the pdxA gene demonstrates positive growth rate-dependent regulation, a mechanism that can be viewed as an adaptive response to environmental conditions atamanchemicals.comfishersci.cauni.lu. This regulation is notably influenced by the Fis protein, which plays a role in gene transcription atamanchemicals.comfishersci.cauni.lu. This suggests that PdxA levels, and thus PLP production, are adjusted to optimize metabolic activity in response to nutrient availability and growth opportunities, thereby supporting the cell's adaptive capacity.
This compound Function in Eukaryotic Systems (Non-human clinical)
The de novo biosynthesis of pyridoxal 5'-phosphate (PLP) in eukaryotes (non-human clinical) primarily occurs through a pathway distinct from the PdxA-dependent route observed in certain prokaryotes. The PdxA and PdxJ pathway for PLP synthesis, which is the DXP-dependent route, is predominantly found in a specific subset of gamma-proteobacteria, such as Escherichia coli wikidata.orgfishersci.se.
This compound in Plant Vitamin B6 Biosynthesis
In plants, the de novo vitamin B6 biosynthesis pathway largely diverges from the well-characterized DXP-dependent route involving PdxA and PdxJ found in organisms like Escherichia coli. Instead, plants, along with most archaea, fungi, and a significant number of bacteria, primarily utilize an alternative, DXP-independent pathway wikipedia.orgnih.govnih.govwikipedia.orgfishersci.seeasychem.org. This pathway relies on the concerted action of two distinct proteins: PDX1 and PDX2, which collaboratively form a PLP synthase complex wikipedia.orgnih.govwikipedia.orgfishersci.se. Within this complex, PDX2 functions as a glutaminase, providing the necessary nitrogen atom from glutamine for the synthesis of the PLP heterocycle, while PDX1 orchestrates the final ring closure nih.goveasychem.orgwikipedia.org.
For instance, the model plant Arabidopsis thaliana possesses two functional homologs of PDX1 and a single homolog of PDX2, indicating the prevalence and importance of this pathway in plant systems nih.gov. Subcellular localization studies suggest that this DXP-independent de novo synthesis of vitamin B6 primarily occurs in the cytosol of plant cells wikipedia.orgwikipedia.org.
While the canonical PdxA/PdxJ pathway from E. coli is generally absent in plants for de novo synthesis, a PdxA2 protein family, identified as a functional paralog of PdxA (4-phosphohydroxy-L-threonine dehydrogenase), is present across all sequenced plant genomes and some bacteria fishersci.no. This PdxA2 family retains the ability to catalyze 4-phosphohydroxy-L-threonine (4PHT) dehydrogenase activity, a key step in PLP synthesis fishersci.no.
This compound in Fungal Metabolic Processes
Similar to plants, fungi predominantly employ the DXP-independent biosynthetic pathway for de novo vitamin B6 synthesis, mediated by the PDX1 and PDX2 proteins, rather than the PdxA/PdxJ pathway found in E. coli wikipedia.orgnih.goveasychem.org. Vitamin B6 in its active form, pyridoxal 5′-phosphate (PLP), is an indispensable cofactor for numerous metabolic enzymes in fungi, with vital functions in amino acid metabolism wikipedia.orgnih.gov. Beyond its coenzyme role, PLP also acts as a potent antioxidant, offering protective effects against oxidative stress in fungal species wikipedia.orgnih.gov.
Research findings have shown that the expression levels of PDX1 and PDX2 transcripts can significantly increase in response to abiotic stress in fungi, such as in the plant pathogenic fungus Rhizoctonia solani wikipedia.org. This suggests that the production of vitamin B6 via the PDX1/PDX2 pathway, indirectly influenced by the functional output that PdxA or its paralogs might contribute to, plays a role in fungal stress tolerance wikipedia.org. Although pdxA and pdxJ genes in the E. coli pathway are typically not found in fungi, studies have indicated that PDX1 from fungi like Cercospora nicotianae can functionally complement an E. coli pdxJ mutant, highlighting a shared functional outcome in vitamin B6 production despite distinct enzymatic pathways guidetopharmacology.org.
Regulatory Influence on Cellular Processes
This compound, primarily through its involvement in pyridoxal 5′-phosphate (PLP) biosynthesis, exerts significant regulatory influence on various cellular processes, particularly in bacterial organisms.
Modulation of Growth Rates and Cell Division
The production of sufficient PLP, mediated by enzymes like PdxA, is crucial for cellular growth and viability. In Escherichia coli K-12, the transcription of both the pdxA and pdxB genes, which are involved in PLP biosynthesis, demonstrates positive regulation directly proportional to the cellular growth rate nih.govwikidata.org. The Fis regulatory protein is identified as a mediator in the regulation of pdxA expression in E. coli nih.govwikidata.org.
Studies on bacterial pathogens further illustrate the impact of PdxA on growth. A Campylobacter jejuni pdxA mutant, for instance, exhibited notably reduced growth rates compared to its wild-type counterpart wikipedia.orgnih.gov. This growth defect was linked to alterations in respiratory and energy metabolism in the mutant strain wikipedia.orgnih.gov. Similarly, in Helicobacter pylori, PdxA was found to be essential for optimal in vitro growth and chronic colonization in mouse models wikipedia.orgfishersci.seuni.lu. The growth impairment observed in H. pylori pdxA mutants could be effectively restored by supplementing the growth medium with PLP or by complementing the mutant with an intact pdxA gene uni.lu. The role of PdxA in vitamin B6 biosynthesis has also been implicated in promoting the larval growth of a host, as observed with Enterobacter cloacae, where deletion of pdxA eliminated this growth-promoting function uni.lu.
The following table illustrates the impact of pdxA disruption on PLP production and growth rates in Campylobacter jejuni:
| Strain | PLP Content (µg 10 ml⁻¹) | Growth Rate (Relative to WT) |
| C. jejuni Wild-Type (WT) | 34.55 ± 7.61 wikipedia.org | 1.00 |
| C. jejuni pdxA Mutant | 0.15 ± 0.10 wikipedia.org | Reduced wikipedia.orgnih.gov |
| C. jejuni pdxA Complemented | 33.85 ± 7.45 wikipedia.org | Restored wikipedia.org |
Links to Flagellar Motility and Glycosylation in Bacteria
Beyond its general effects on growth, PdxA plays a critical and specific role in bacterial flagellar motility and protein glycosylation, particularly in pathogenic species. In Campylobacter jejuni, the pdxA gene is pivotal in the PLP-dependent regulation of flagellar motility wikipedia.orgnih.gov. A C. jejuni pdxA mutant showed a complete loss of flagellar motility, directly attributable to its inability to produce PLP wikipedia.orgnih.gov. Detailed mass spectrometric analyses revealed a substantial 3-fold reduction in pseudaminic acid (Pse), a key glycan component of flagella, in the pdxA mutant compared to the wild-type wikipedia.orgnih.gov. This evidence highlights that the influence of pdxA on flagellar motility is primarily mediated through its effect on Pse modification and the subsequent impairment of flagellin (B1172586) glycosylation wikipedia.orgnih.govatamanchemicals.com.
Protein Protein Interactions and Complex Formation Involving Pdxa Protein
Identification of PdxA Protein Interacting Partners
The primary identified interacting partner for this compound is another PdxA monomer, forming a functional dimer, and its subsequent interaction with PdxJ within the PLP biosynthesis pathway.
This compound is known to form tightly bound dimers, which are essential for its function. The active site of PdxA is strategically located within a cleft at the interface between the two interacting monomers, indicating that residues from both subunits contribute to the catalytic machinery portlandpress.com.
Protein dimerization is a fundamental biological process that can significantly influence a protein's stability and solubility, helping to prevent aggregation ontosight.ai. The stability of these dimeric structures is often attributed to a combination of both hydrophobic and polar interactions at the dimer interface nih.gov. Computational and experimental studies on other proteins have shown that single amino acid substitutions within the dimer interface can disrupt these interactions, leading to decreased stability nih.govmdpi.com. While specific residues contributing to the PdxA dimer interface stability are not extensively detailed in the provided literature, the general principles of hydrophobic and polar interactions are critical for maintaining the integrity of such interfaces nih.gov.
Table 1: Key Characteristics of PdxA Dimerization
| Characteristic | Description | Source |
| Oligomeric State | Forms tightly bound dimers. | portlandpress.com |
| Active Site Location | Located at the interface between the two monomers, utilizing residues from both subunits. | portlandpress.com |
| Role in Stability | Dimerization enhances protein stability and solubility, crucial for preventing aggregation. | ontosight.ai |
| Interfacial Interactions | Stabilized by a combination of hydrophobic and polar interactions at the dimer interface. | nih.gov |
| Impact of Mutations | Alterations to dimer interface residues can lead to decreased protein stability (general principle). | nih.govmdpi.com |
Beyond its self-dimerization, PdxA engages in crucial functional interactions with other enzymes in the DXP-dependent vitamin B6 biosynthesis pathway. Notably, PdxA and PdxJ (PNP synthase) catalyze consecutive reactions towards the final steps of pyridoxine (B80251) 5'-phosphate (PNP) biosynthesis uab.catportlandpress.comoup.com.
PdxA catalyzes the oxidative decarboxylation of 4-phosphohydroxy-L-threonine (HTP) to produce the highly unstable intermediate 3-amino-1-hydroxyacetone phosphate (B84403) (AAP) uab.catportlandpress.commicrobiologyresearch.org. Subsequently, PdxJ facilitates the condensation of this unstable AAP with 1-deoxy-D-xylulose 5-phosphate (DXP) to yield PNP and inorganic phosphate (Pi) uab.catportlandpress.com. The inherent instability of AAP often necessitates that the enzymatic analysis of PdxJ be coupled with that of PdxA, which complicates the determination of individual kinetic parameters portlandpress.com. The co-occurrence and functional linkage of pdxA and pdxJ genes are characteristic of this specific vitamin B6 biosynthetic route, primarily found in gamma-proteobacteria portlandpress.comwikipedia.orgebi.ac.ukcaister.com.
Functional Consequences of this compound Interactions
While PdxA itself forms a functional dimer, its interaction with PdxJ represents a crucial step in the Escherichia coli PLP biosynthesis pathway. Although the literature does not explicitly describe a large, stable multi-enzyme complex containing PdxA beyond its dimerization and direct interaction with PdxJ, their sequential catalytic actions and the instability of the intermediate (AAP) suggest a tight functional channeling mechanism uab.catportlandpress.com. This functional coupling implies an effective, albeit perhaps transient, "complex" where the product of one enzyme (PdxA) is immediately utilized as a substrate by the next enzyme (PdxJ), increasing the efficiency of the pathway. The pdxA and pdxJ operons are functionally complex, indicating a coordinated effort in PLP production caister.com.
Protein dimerization and multi-subunit enzyme formation often provide platforms for allosteric regulation ontosight.aiconductscience.com. Allosteric regulation involves the binding of an effector molecule to a site distinct from the active site (an allosteric site), leading to conformational changes that modulate the enzyme's activity conductscience.comfiveable.melibretexts.orgkhanacademy.orgmicrobenotes.com. These changes can either enhance (positive allostery) or decrease (negative allostery) the enzyme's activity or substrate affinity conductscience.comlibretexts.org. Given that PdxA forms a multi-subunit (dimeric) structure portlandpress.com and interacts functionally with PdxJ, it possesses the structural characteristics that could facilitate allosteric control via intermolecular interactions ontosight.aiconductscience.com. While specific allosteric regulators directly affecting PdxA through its dimerization or interaction with PdxJ are not detailed in the provided sources, the principle remains relevant for understanding potential regulatory mechanisms within such a tightly coupled biosynthetic pathway.
Methodologies for Studying this compound Interactions
The study of protein-protein interactions involving PdxA, like other proteins, employs a range of biochemical, biophysical, and structural methodologies.
X-ray Crystallography: This technique has been instrumental in elucidating the structural details of PdxA and PdxJ, providing insights into PdxA's dimeric architecture and the location of its active site at the dimer interface uab.catportlandpress.com.
Enzymatic Assays: Due to the instability of PdxA's product, 3-amino-1-hydroxyacetone phosphate (AAP), the interaction and functional coupling between PdxA and PdxJ are often studied through coupled enzymatic assays where the product of PdxA is immediately consumed by PdxJ portlandpress.com. This approach allows researchers to indirectly assess the activity of PdxA in the context of its interacting partner.
Affinity Chromatography: This method can be used to purify protein complexes and identify interacting partners based on their binding affinity nih.govthermofisher.com.
Co-immunoprecipitation (Co-IP): A widely used technique to confirm protein-protein interactions by using an antibody to precipitate a "bait" protein and its associated "prey" proteins from a lysate nih.govthermofisher.comunivr.itbiocompare.com.
Protein Fragment Complementation Assays (PCAs): These assays detect interactions by reconstituting a reporter protein (e.g., luciferase or a fluorescent protein) from two inactive fragments, each fused to one of the interacting proteins. When the proteins interact, the fragments are brought into proximity, and the reporter activity is restored nih.govberthold.com.
Yeast Two-Hybrid (Y2H) System: A common in vivo method for screening and validating protein-protein interactions by linking interacting proteins to a transcription factor's DNA-binding and activation domains, leading to reporter gene expression nih.govunivr.it.
Mass Spectrometry: Can be used in conjunction with purification methods (like affinity purification) to identify components of protein complexes nih.gov.
These methodologies enable researchers to investigate the structural basis, functional consequences, and regulatory aspects of protein-protein interactions involving PdxA within the complex network of vitamin B6 biosynthesis.
Biochemical and Biophysical Approaches (e.g., Co-Immunoprecipitation)
Biochemical and biophysical methods are indispensable for elucidating the precise nature of protein-protein interactions, including the formation of stable protein complexes. These approaches provide empirical evidence of physical associations between proteins, offering insights into their structural organization and functional implications.
Homodimer Formation: A fundamental aspect of this compound's interaction landscape is its formation of tightly bound homodimers. Structural analyses, particularly X-ray crystallography, have revealed that PdxA exists as a dimer, with its active site situated at the interface between the two monomers. This dimeric configuration is crucial for its catalytic activity, as residues from both subunits contribute to the formation of the functional active site. nih.govcapes.gov.br The dimerization is mediated by specific structural elements, including the α8 helices and loops following parallel β-strands (β7, β8, β9, and β10) from each monomer. These inter-monomer contacts involve a significant number of hydrogen bonds (16 identified, including 6 salt bridges) and a network of hydrophobic interactions, underscoring the stability of the dimeric complex. capes.gov.br
Interaction with Substrates and Cofactors: Beyond its self-dimerization, PdxA also engages in crucial interactions with its substrates and cofactors. As 4-hydroxythreonine-4-phosphate dehydrogenase, PdxA catalyzes the conversion of 4-hydroxy-L-threonine (B41286) phosphate (HTP) to 3-amino-2-oxopropyl phosphate. This reaction is dependent on divalent metal ions and can utilize either NADP+ or NAD+ as a redox cofactor. A zinc ion (Zn2+) is specifically bound within each active site, coordinated by conserved histidine residues from both monomers, which is essential for substrate anchoring and catalytic efficiency. nih.govcapes.gov.br
Co-Immunoprecipitation (Co-IP): Co-immunoprecipitation is a widely used biochemical technique to identify physiologically relevant protein-protein interactions. It involves using an antibody specific to a target protein (e.g., PdxA) to indirectly capture other proteins that are non-covalently bound to it within a cell lysate. The precipitated protein complexes can then be analyzed, often by mass spectrometry or Western blot, to identify interacting partners. thermofisher.comactivemotif.com While general information on HAX1 interacting proteins mentioned PdxA M765 in the context of co-expression and Co-IP, specific direct interacting partners of PdxA identified solely through Co-IP, beyond its known homodimerization, are not extensively detailed in the provided search results. uni-hannover.de However, PdxA is listed in protein-protein interaction databases like BioGRID and IntAct, indicating experimentally verified interactors, though the specific methods used for all entries are not uniformly specified. BioGRID lists 9 interactors and IntAct lists 5 interactors for Escherichia coli PdxA. uniprot.org
Table 1: Key Biochemical and Biophysical Features of PdxA Interactions
| Feature/Interaction Type | Description | Method/Observation |
| Homodimer Formation | PdxA forms tightly bound homodimers. The active site is located at the dimer interface, involving residues from both monomers. | X-ray crystallography nih.govcapes.gov.br |
| Dimer Stabilization | Interactions mediated by α8 helices and loops from subdomains, involving 16 hydrogen bonds (6 salt bridges) and hydrophobic contacts. | X-ray crystallography capes.gov.br |
| Substrate Binding | Binds 4-hydroxy-L-threonine phosphate (HTP). | Biochemical assays, Structural analysis nih.govcapes.gov.br |
| Cofactor Binding | Binds NADP+ or NAD+ as redox cofactors. | Biochemical assays nih.govcapes.gov.br |
| Metal Ion Coordination | Coordinates a Zn2+ ion in the active site, involving conserved histidine residues. | X-ray crystallography nih.govcapes.gov.br |
Computational Prediction and Network Analysis
Computational approaches and network analysis play a crucial role in predicting protein-protein interactions and understanding their organization within larger cellular systems, especially when experimental data are limited or for large-scale studies. These methods leverage sequence, structural, and evolutionary information to infer potential interactions and map complex networks. researchgate.netnih.govfrontiersin.orgnih.govnih.govmdpi.comwikipedia.orgarxiv.orgnih.gov
Operon Structure and Genetic Linkage: PdxA is part of a complex operon in Escherichia coli K-12, specifically the surA-pdxA-rsmA-apaGH operon. This operon includes ksgA (encoding 16S rRNA modification enzyme m6(2)A methyltransferase) and apaH (encoding diadenosine tetraphosphatase). Notably, the stop codon of pdxA overlaps the start codon of ksgA by two nucleotides. This genetic organization suggests a functional interweaving of coenzyme biosynthesis (PdxA's role) with other critical metabolic processes, such as ribosomal RNA modification and ATP hydrolysis. smpdb.caresearchgate.netnih.gov Such operon structures implicitly suggest functional associations, which can be computationally inferred through genomic context analysis.
Network Analysis: Protein-protein interaction network analysis aims to identify functionally related proteins, infer cellular pathways, and pinpoint central or "hub" proteins that are critical for network stability and function. nih.govnih.govplos.orgembopress.orgbjcancer.org Databases like STRING integrate known and predicted PPIs from various sources, including genomic context, co-expression, and literature mining, to construct comprehensive interaction networks. UniProt lists PdxA in E. coli as having interactions recorded in STRING, BioGRID, and DIP. uniprot.orguniprot.org While specific predicted interacting partners for PdxA via de novo computational methods beyond its operonic context are not detailed in the provided data, the integration of PdxA into such databases and the analysis of its operon structure are forms of computational network analysis. These analyses allow researchers to hypothesize new functional roles or regulatory mechanisms for PdxA within the broader cellular machinery.
Table 2: PdxA's Involvement in Operonic Structures
| Operon Name | Genes Included | Key Functions | Organism | Source |
| surA-pdxA-rsmA-apaGH | surA, pdxA, rsmA, apaG, apaH | surA : Chaperone for outer membrane proteins. pdxA : 4-hydroxythreonine-4-phosphate dehydrogenase (PLP biosynthesis). rsmA : 16S rRNA small subunit methyltransferase A. apaG : Unknown function. apaH : Diadenosine tetraphosphatase. | Escherichia coli K-12 | smpdb.caresearchgate.netnih.gov |
Evolutionary and Phylogenetic Analysis of Pdxa Protein
Conservation of PdxA Protein Sequence and Structure Across Domains of Life
PdxA exhibits notable conservation in its sequence and structure, reflecting its fundamental role in essential metabolic processes. The protein typically forms tightly bound dimers, with each monomer adopting an alpha/beta/alpha-fold composed of two distinct subdomains nih.govnih.gov. The active site, critical for its enzymatic function, is strategically located at the dimer interface, nestled within a cleft formed by both subdomains and involving residues from both monomers nih.govnih.govwikidata.org.
Structural studies of Escherichia coli PdxA have revealed the presence of a bound zinc ion (Zn2+) within each active site, coordinated by three conserved histidine residues nih.govnih.govwikidata.org. Additionally, conserved amino acids, such as Asp247 and Asp267 in E. coli PdxA, are vital for maintaining the structural integrity of the active site nih.govnih.gov. The substrate, 4-hydroxy-L-threonine (B41286) phosphate (B84403) (HTP), is anchored within the active site through interactions with its phosphate group and coordination of its amino and hydroxyl groups by the Zn2+ ion nih.govnih.gov.
Despite limited sequence similarity, PdxA shares structural similarities with other dehydrogenase enzymes, including isocitrate dehydrogenase and isopropylmalate dehydrogenase nih.govnih.gov. These structural resemblances suggest a conserved mode of cofactor binding, utilizing either NADP+ or NAD+, and a similar stepwise oxidative decarboxylation mechanism for their respective substrates nih.govnih.gov. The general principle of protein sequence conservation often indicates the maintenance of a specific structure or function, with highly conserved sequences implying a deep evolutionary history and stability over geological time kegg.jp.
Identification of Conserved Motifs and Domains
The this compound belongs to well-defined protein families and superfamilies, indicative of its conserved nature. It is classified under the PdxA family (InterPro ID: IPR005255) uni.lu, and is also recognized by Pfam (PF04166) wikidata.orguni.lu. A key aspect of its structural classification is its inclusion within the Isocitrate/Isopropylmalate dehydrogenase-like superfamily (SCOPe ID: c.77.1) fishersci.com. This superfamily is characterized by a shared fold (c.77) comprising two intertwined subdomains with an alpha/beta/alpha architecture and a single mixed beta-sheet fishersci.com.
Within this broader superfamily, PdxA-like proteins (c.77.1.3) exhibit a specific structural feature: an extra beta-alpha unit situated between strands 2 and 3 fishersci.com. The catalytic mechanism involves a divalent metal cation, such as Zn2+, Mg2+, or Co2+, which binds to the active site, specifically coordinated by conserved histidine residues wikidata.org. Other critical binding sites for the substrate are also conserved within the protein structure wikidata.org.
Phylogenetic Relationships with Related Dehydrogenase Families
Phylogenetic analysis reveals the evolutionary placement of PdxA within the larger context of dehydrogenase families. As mentioned, PdxA shares structural, but limited sequence, similarity with isocitrate dehydrogenase and isopropylmalate dehydrogenase nih.govnih.gov. This structural kinship places PdxA within the Isocitrate/Isopropylmalate dehydrogenase-like superfamily, which also encompasses other dehydrogenase families such as Dimeric isocitrate & isopropylmalate dehydrogenases, Monomeric isocitrate dehydrogenase, PlsX-like, and Phosphotransacetylase fishersci.com. This broad superfamily suggests a common ancestral origin and subsequent diversification to perform related, yet distinct, oxidative reactions.
The distribution of the pyridoxal (B1214274) 5'-phosphate (PLP) biosynthesis pathways further illuminates the phylogenetic relationships. The PdxA/PdxJ pathway, which involves PdxA, is predominantly found in bacteria belonging to the gamma subdivision of proteobacteria uni.luwikipedia.orgwikipedia.org. In contrast, an alternative PLP biosynthesis pathway, involving the PdxS/SNZ and PdxT/SNO protein families, exists in plants, fungi, protists, archaea, and most other bacteria uni.luwikipedia.org. The PdxS/SNZ and PdxT/SNO proteins are evolutionarily unrelated in sequence to the PdxA/PdxJ proteins, indicating independent evolutionary origins for these two distinct vitamin B6 biosynthesis routes uni.lu.
Gene Duplication and Diversification Events of pdxA Paralogs (e.g., pdxA2)
Gene duplication is a fundamental evolutionary mechanism that contributes significantly to biological innovation, allowing for the elaboration of existing biological functions through specialization or diversification of initially redundant gene paralogs. The pdxA gene family provides a clear example of such events, with the emergence of functional paralogs like PdxA2.
PdxA2 is a recognized functional paralog of the canonical PdxA, sharing its 4-phosphohydroxy-L-threonine (4PHT) dehydrogenase activity uni.lu. While PdxA2 can catalyze the same reaction as PdxA, its catalytic efficiency has been observed to be an order of magnitude lower than that of the canonical E. coli PdxA (Table 1). Comparative genomic analyses indicate that when organisms possess genes from the DUF1537 family clustered with pdxA, there is often a second copy, PdxA2, which shows greater similarity to the canonical pdxA. Phylogenetic analysis of the PdxA family clearly distinguishes canonical PdxA proteins from these DUF1537-linked paralogs, including PdxA2.
PdxA2 exhibits substrate promiscuity, capable of utilizing D-erythronate 4-phosphate and D-threonate 4-phosphate as substrates in addition to 4PHT uni.lu. Beyond PdxA2, other paralogs of PdxA demonstrate further functional diversification. For instance, TphB, another PdxA paralog, has evolved to play a role in terephthalate (B1205515) degradation, highlighting the diverse functions that can arise from gene duplication and subsequent divergence uni.lu.
The presence of pdxA paralogs is not universally conserved. In some instances, such as in certain symbionts of Dolichoderus ants, two ancestrally present pdxA paralogs have been differentially lost. Gene duplication can lead to functional divergence through various evolutionary pathways, including neo-functionalization (gaining an entirely new function) or sub-functionalization (specializing in a subset of the original functions). This diversification can stem from mutations in coding sequences that alter protein activity, or from changes in regulatory sequences that modify gene expression patterns, or a combination of both.
Table 1: Kinetic Comparison of Canonical PdxA and PdxA2
| Protein | Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1 s-1) |
| PdxA (E. coli) | 4PHT | 0.81 ± 0.17 | 7.03 ± 4.73 | 1.15 ± 0.35 × 105 |
| PdxA2 (S. typhimurium) | 4PHT | 0.06 ± 0.0088 | 7.24 ± 3.52 | 8.25 ± 2.49 × 103 |
Data derived from in vitro measurements.
Evolutionary Pressures and Adaptive Evolution of this compound
The evolutionary trajectory of this compound has been shaped by various evolutionary pressures and adaptive processes. Functional divergence following gene duplication is a key aspect of protein evolution, often driven by selective pressures.
One significant evolutionary pressure on PdxA, and the broader vitamin B6 biosynthesis pathway, relates to cellular growth rates. In Escherichia coli, a positive correlation has been observed between increased growth rates and the expression of pdxA and pdxB genes. This upregulation is considered an adaptive response, enabling the cell to meet the increased demand for vitamin B6, which is crucial for amino acid and protein biosynthesis necessary for rapid growth. This growth-rate dependent regulation of pdxA expression is positively influenced by the Fis protein, a transcriptional regulator that interacts with DNA.
Furthermore, the highly reactive nature of pyridoxal 5'-phosphate (PLP) and the potential toxicity of its biosynthetic intermediates impose a strong selective pressure for tight regulatory control over vitamin B6 synthesis. This suggests that adaptive evolution in PdxA and related enzymes has not only optimized their catalytic efficiency but also contributed to the development of sophisticated regulatory mechanisms to maintain cellular homeostasis and mitigate potential harm from reactive metabolites. Adaptive evolution at the protein level involves the fixation of advantageous mutations driven by natural selection, contributing to the functional optimization and diversification observed in PdxA and its paralogs.
Advanced Methodologies for Pdxa Protein Research
Structural Determination Techniques
X-ray crystallography has been the primary and most successful method for determining the atomic-resolution structure of the PdxA protein. This powerful technique involves several key steps: the protein must be expressed, purified to homogeneity, and then crystallized into a well-ordered lattice. nih.gov These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction patterns are used to calculate the electron density map of the protein, which is then interpreted to build a three-dimensional model. springernature.com
A pivotal study on the Escherichia coli this compound utilized X-ray crystallography to reveal its detailed molecular architecture. nih.gov The research found that E. coli PdxA exists as a tightly bound dimer. Each monomer consists of an α/β/α-fold, organized into two subdomains. The active site is located at the interface between the two monomers, creating a cleft that houses the catalytic machinery. A critical finding from this crystallographic analysis was the identification of a Zn²⁺ ion within each active site, coordinated by three conserved histidine residues from both monomers. This metal ion plays a crucial role in the enzyme's function. nih.gov The crystal structure of PdxA in a complex with its substrate, 4-hydroxy-l-threonine (B41286) phosphate (B84403) (HTP), showed that the substrate is anchored to the enzyme through interactions with its phosphate group and coordination of its amino and hydroxyl groups by the zinc ion. nih.gov
| Structural Feature | Description | Reference |
| Quaternary Structure | Tightly bound dimer | nih.gov |
| Monomer Fold | α/β/α-fold with two subdomains | nih.gov |
| Active Site Location | At the dimer interface, within a cleft between the two subdomains | nih.gov |
| Metal Cofactor | One Zn²⁺ ion per active site | nih.gov |
| Zn²⁺ Coordination | Coordinated by three conserved histidine residues from both monomers | nih.gov |
| Substrate Binding | Anchored by interactions with the phosphate group and coordination to the Zn²⁺ ion | nih.gov |
Cryo-electron microscopy (cryo-EM) is another powerful technique for determining the structure of proteins and large macromolecular complexes. nih.gov This method involves flash-freezing a purified protein solution in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. nih.gov The resulting two-dimensional images are then computationally processed and combined to reconstruct a three-dimensional model of the protein. While particularly advantageous for large, flexible, or membrane-bound proteins that are difficult to crystallize, cryo-EM can also be applied to smaller proteins. Although specific cryo-EM studies on PdxA are not extensively documented, this technique offers a viable alternative for capturing different conformational states of the enzyme in a near-native environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of proteins in solution, which closely mimics their physiological environment. labbot.bio Unlike crystallography, NMR does not require protein crystallization. The method relies on the magnetic properties of atomic nuclei, which are measured when the protein is placed in a strong magnetic field and probed with radio waves. ucdavis.edu By analyzing the NMR spectra, researchers can determine the distances between atoms and the local conformation of the polypeptide chain, which are then used to calculate a three-dimensional structure. labbot.bio
While a high-resolution NMR structure of PdxA has not been reported, this technique could provide valuable insights into the protein's flexibility and dynamics, especially concerning substrate binding and product release. NMR is particularly well-suited for studying protein-ligand interactions and conformational changes that occur upon binding. openstax.org
Spectroscopic and Biophysical Characterization
Spectroscopic and biophysical methods are essential for characterizing the secondary and tertiary structure of PdxA, as well as its stability and folding properties.
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of proteins in solution. springernature.comnih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. wikipedia.org The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the protein's secondary structural elements, including α-helices, β-sheets, and random coils. nih.gov
For PdxA, CD spectroscopy can be employed to:
Confirm that the purified recombinant protein is properly folded.
Assess the impact of mutations on the protein's secondary structure.
Monitor conformational changes induced by the binding of substrates, cofactors, or inhibitors.
Study the stability of the protein against thermal or chemical denaturation.
Fluorescence spectroscopy is a highly sensitive technique used to probe the local environment of aromatic amino acid residues, primarily tryptophan and tyrosine, within a protein. labbot.biopatsnap.com The intrinsic fluorescence of these residues is exquisitely sensitive to their surroundings; changes in protein conformation, ligand binding, or subunit association can lead to alterations in the fluorescence emission spectrum. labbot.bio
In the context of PdxA research, fluorescence spectroscopy can be utilized to:
Monitor conformational changes upon substrate or cofactor binding by observing shifts in the fluorescence emission maximum or changes in fluorescence intensity. labbot.bio
Study protein-ligand interactions and determine binding affinities through fluorescence quenching experiments.
Investigate the unfolding and refolding pathways of the protein.
| Technique | Primary Information Obtained | Potential Application to PdxA Research |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet) | Assessing folding, stability, and conformational changes upon mutation or ligand binding. |
| Fluorescence Spectroscopy | Local environment of aromatic residues, conformational changes | Monitoring substrate/cofactor binding, determining binding affinities, and studying protein folding. |
Genetic and Molecular Biology Approaches
Genetic and molecular biology techniques are indispensable for producing the this compound for structural and functional studies and for probing the roles of specific amino acid residues.
The process of gene cloning and expression is the foundational step for obtaining large quantities of pure this compound. openstax.org This typically involves isolating the pdxA gene, inserting it into an expression vector (such as a plasmid), and introducing this recombinant vector into a suitable host organism, commonly E. coli. youtube.com The host cells then overexpress the this compound, which can be subsequently purified for further analysis. The successful cloning of the pdxA gene has been a prerequisite for its detailed characterization. nih.gov
Site-directed mutagenesis is a powerful technique used to introduce specific and intentional changes into the DNA sequence of the pdxA gene, resulting in corresponding changes to the amino acid sequence of the this compound. patsnap.comyoutube.com This method is invaluable for investigating the functional roles of individual amino acid residues. For example, by mutating the histidine residues that coordinate the active site zinc ion, researchers can directly test their importance in catalysis. nih.gov Similarly, residues suspected of being involved in substrate binding or catalysis can be altered to assess their contribution to the enzyme's activity. nih.gov This approach allows for a detailed dissection of the structure-function relationships within the PdxA enzyme. patsnap.com
Gene Knockout and Gene Overexpression Studies
Gene knockout and overexpression studies are fundamental genetic approaches to elucidate the in vivo function and regulation of a protein.
Gene Knockout Studies: Inactivation of the pdxA gene through methods like chromosomal insertion mutagenesis has been instrumental in confirming its essential role in the de novo biosynthesis of vitamin B6. Such knockout mutants exhibit pyridoxine (B80251) auxotrophy, meaning they are unable to grow on a minimal medium unless it is supplemented with pyridoxine. This phenotype directly demonstrates that PdxA is a critical component of the PLP synthesis pathway.
Gene Overexpression Studies: Overexpression studies involve artificially increasing the production of the this compound. This is typically achieved by cloning the pdxA gene into a high-copy number plasmid under the control of a strong, inducible promoter. While specific studies detailing the phenotypic effects of PdxA overexpression are not extensively documented in the available literature, this technique is valuable for several reasons. Overexpression can be a prerequisite for the purification of large quantities of the enzyme for biochemical and structural studies. Furthermore, it can be used to investigate potential feedback regulation mechanisms and to determine if increased levels of PdxA affect the metabolic flux through the PLP biosynthesis pathway.
Reporter Gene Fusions and Transcriptional Assays
To understand the regulatory mechanisms governing the expression of the pdxA gene, researchers utilize reporter gene fusions and transcriptional assays.
Reporter Gene Fusions: A common technique involves creating a transcriptional fusion by linking the promoter region of the pdxA gene to a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase. The expression of the reporter gene then serves as an easily measurable proxy for the transcriptional activity of the pdxA promoter under different conditions. Studies utilizing pdxA-lacZ fusions in Escherichia coli have revealed that the expression of pdxA is subject to positive growth rate-dependent regulation. This means that as the bacterial growth rate increases, the transcription of the pdxA gene also increases.
The table below summarizes findings from studies on the transcriptional regulation of pdxA in E. coli.
| Regulatory Factor | Effect on pdxA Transcription | Experimental Approach |
| Growth Rate | Positive correlation | pdxA-lacZ fusion assays, transcript analysis |
| Fis protein | Mediates growth rate regulation | Analysis of fis mutant strains |
Biochemical and Enzymological Methods
Biochemical and enzymological methods are essential for characterizing the catalytic activity and a deeper understanding of the structure-function relationship of the this compound.
Enzyme Activity Assays and Kinetic Measurements
Enzyme activity assays are performed to quantify the catalytic efficiency of PdxA, which is 4-hydroxythreonine-4-phosphate dehydrogenase. researchgate.net These assays typically monitor the conversion of the substrate, 4-hydroxy-L-threonine phosphate (HTP), to 3-amino-2-oxopropyl phosphate. researchgate.net The reaction is dependent on a divalent metal ion and can utilize either NADP+ or NAD+ as a redox cofactor. researchgate.net
Kinetic measurements provide crucial information about the enzyme's affinity for its substrates and its catalytic rate. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key parameters determined from these studies.
Below is a table summarizing the reported kinetic parameters for PdxA.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| 4-phosphooxy-L-threonine | 85 | 1.66 | 0.02 |
| 4-phosphooxy-L-threonine | 1.4 | - | - |
Site-Directed Mutagenesis for Structure-Function Analysis
Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in the structure and function of a protein. mdpi.com By systematically replacing individual amino acids, researchers can assess their importance in substrate binding, catalysis, and protein stability.
The crystal structure of E. coli PdxA has revealed a dimeric protein with an active site located at the interface between the two monomers. researchgate.net Within each active site, a Zn2+ ion is coordinated by three conserved histidine residues. researchgate.net Additionally, two conserved aspartate residues, Asp247 and Asp267, are crucial for maintaining the integrity of the active site. researchgate.net
These conserved residues are prime targets for site-directed mutagenesis studies. Replacing these residues with others, for example, a non-coordinating amino acid like alanine, would be expected to significantly impact or abolish enzymatic activity. Such experiments would provide direct evidence for the functional roles of these specific amino acids in the catalytic mechanism of PdxA.
Computational and Bioinformatic Approaches
Computational and bioinformatic approaches are indispensable for analyzing the this compound, from its primary sequence to its three-dimensional structure.
Sequence Alignment and Homology Modeling
Sequence Alignment: Multiple sequence alignment of this compound sequences from different organisms is a fundamental bioinformatic analysis. This allows for the identification of conserved regions, which are likely to be important for the protein's structure and function. The alignment of PDX1 proteins, which are related to PdxA, from various fungi and plants has highlighted conserved amino acid residues. Such analyses are crucial for identifying key catalytic and structural residues across different species.
Homology Modeling: Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). mdpi.com The known crystal structure of E. coli PdxA serves as an excellent template for building homology models of PdxA from other organisms where the structure has not been experimentally determined. researchgate.net This approach is particularly valuable given that PdxA is structurally similar to, but has limited sequence similarity with, other dehydrogenases like isocitrate dehydrogenase and isopropylmalate dehydrogenase. researchgate.net Homology models can provide insights into the active site architecture and substrate binding mode of PdxA in various species, guiding further experimental studies such as site-directed mutagenesis.
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations and docking studies are powerful computational tools that provide insights into the dynamic nature of proteins and their interactions with other molecules. These methods are instrumental in understanding the structure-function relationships of enzymes like PdxA, a key protein in the pyridoxal (B1214274) 5'-phosphate (PLP) biosynthesis pathway.
MD simulations offer a window into the atomic-level movements of a protein over time, revealing conformational changes that are crucial for its catalytic activity and regulation. For enzymes structurally and functionally related to PdxA, such as threonine dehydrogenase, MD simulations have been employed to investigate allosteric regulation. These simulations can predict how the binding of an effector molecule to a site distant from the active site can induce conformational changes that modulate enzymatic activity. By calculating the root-mean-square deviation (RMSD) of the protein backbone, researchers can assess the stability of the protein-ligand complex throughout the simulation. Furthermore, methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy between the protein and a ligand, and to decompose this energy to identify key residues involved in the interaction acs.orgnih.gov. For instance, a study on threonine dehydrogenase used MD simulations to predict mutations that could relieve allosteric inhibition by isoleucine, demonstrating the potential of these simulations in protein re-engineering acs.orgnih.gov.
Docking studies, on the other hand, predict the preferred orientation of a ligand when it binds to a protein to form a stable complex. This is particularly useful in the discovery and design of enzyme inhibitors. In the context of the vitamin B6 biosynthesis pathway, docking studies have been extensively used to identify potential inhibitors of pyridoxal kinase (PDXK), another crucial enzyme in this pathway. In such studies, large libraries of compounds are virtually screened to identify molecules that can bind to the active site of the enzyme with high affinity nih.govnih.gov. The binding affinity is often estimated using a scoring function that calculates the free energy of binding. The results of these docking studies can identify promising lead compounds for further experimental validation as potential therapeutic agents nih.govfrontiersin.org. For example, a study focused on discovering PDXK inhibitors virtually screened a library of over 700,000 compounds and identified six promising candidates, whose binding stability was then further assessed using 100-nanosecond MD simulations nih.gov.
The synergy between MD simulations and docking studies provides a comprehensive understanding of protein-ligand interactions. Docking can provide a static snapshot of the binding pose, while MD simulations can explore the dynamic stability of this interaction and the associated conformational changes in the protein.
| Computational Method | Application in PdxA-related Research | Key Findings/Insights |
| Molecular Dynamics (MD) Simulations | Investigating allosteric regulation of threonine dehydrogenase. | Predicted key residues and mutations to alter allosteric inhibition. Revealed dynamic changes in protein conformation upon ligand binding. |
| Docking Studies | Virtual screening of compound libraries for pyridoxal kinase (PDXK) inhibitors. | Identified novel and potent inhibitors with high binding affinities to the enzyme's active site. |
| Combined MD and Docking | Assessing the stability of docked ligand-protein complexes. | Confirmed the stability of potential inhibitors within the active site and elucidated the key interactions over time. |
Proteomics and Metabolomics for Pathway Analysis
Proteomics and metabolomics are large-scale analytical approaches that provide a global view of the proteins and metabolites present in a biological system, respectively. These "omics" technologies are invaluable for dissecting complex biological pathways, such as the biosynthesis of pyridoxal 5'-phosphate (PLP), in which PdxA plays a crucial role.
Proteomics allows for the identification and quantification of the entire set of proteins (the proteome) in a cell or tissue under specific conditions. In the context of the PLP biosynthesis pathway, chemical proteomic strategies have been developed to globally identify and characterize PLP-dependent enzymes. This involves the use of functionalized cofactor mimics that can be integrated into the cellular metabolism and then used to tag and enrich PLP-binding proteins for subsequent identification by mass spectrometry tum.de. Such approaches can reveal the full complement of enzymes that utilize PLP, providing a broader context for the function of PdxA. Furthermore, proteomic studies on related proteins, such as the human pyridoxal 5'-phosphate-binding protein (PLPBP), have been used to elucidate its interaction network and the proteomic changes that occur in its absence, revealing its potential role in cellular processes like cell division and muscle function acs.orgnih.gov.
Metabolomics focuses on the comprehensive analysis of all metabolites in a biological sample. This provides a functional readout of the cellular state and can reveal the metabolic consequences of genetic or environmental perturbations. For instance, studying the metabolome of E. coli mutants with defects in the PLP biosynthesis pathway can uncover metabolic bottlenecks and pathway-specific alterations. A study on various E. coli metabolic mutants revealed that mutations in specific pathways, such as purine biosynthesis, can lead to reduced antibiotic susceptibility embopress.org. Given the links between PLP biosynthesis and other metabolic pathways, metabolomic analysis of pdxA mutants could reveal similar unexpected connections and functional consequences. For example, a metabolomics study of aging flies exposed to E. coli mutants, including a pdxK mutant (another enzyme in the PLP pathway), demonstrated significant variations in the global metabolome of the host, highlighting the systemic impact of alterations in this pathway researchgate.net. By comparing the metabolic profiles of wild-type and mutant strains, researchers can identify accumulated substrates or depleted products, providing direct evidence for the function of the enzyme and the interconnectivity of metabolic networks embopress.orgmdpi.com.
| Omics Technology | Application in PLP Pathway Research | Key Findings/Insights |
| Proteomics | Global identification of PLP-dependent enzymes using chemical probes. | Revealed the landscape of enzymes that utilize PLP as a cofactor. |
| Proteomics | Characterization of the interactome of PLP-binding proteins. | Uncovered novel protein-protein interactions and cellular functions. |
| Metabolomics | Analysis of metabolic changes in E. coli mutants of the PLP pathway. | Identified metabolic bottlenecks and the systemic impact of pathway perturbations. |
| Metabolomics | Comparative analysis of pathogenic and non-pathogenic E. coli. | Revealed differences in the production of specific metabolites, including those related to cofactor biosynthesis. |
Future Research Directions for Pdxa Protein Studies
Elucidating Unresolved Aspects of Catalytic Mechanism
The fundamental reaction catalyzed by PdxA is the NAD(P)+-dependent oxidation of 4-hydroxy-l-threonine (B41286) phosphate (B84403) (HTP) to 2-amino-3-oxo-4-(phosphooxy)butyric acid, which then undergoes spontaneous decarboxylation to yield 3-amino-2-oxopropyl phosphate. nih.govuniprot.org Crystal structures of Escherichia coli PdxA have revealed that the active site resides at the interface of a tightly bound dimer and utilizes a divalent metal ion, such as Zn2+, to coordinate the substrate. researchgate.net Despite this structural insight, key questions about the catalytic sequence remain unanswered, paving the way for targeted future investigations.
A primary area for future study is the precise sequence of the catalytic steps. While a stepwise oxidative decarboxylation has been proposed, it is still unclear whether the oxidation and subsequent decarboxylation are two distinct, sequential events or a single concerted process. researchgate.netebi.ac.uk Further research is needed to trap and characterize reaction intermediates to resolve this question.
The specific roles of active site residues also require deeper exploration. While three conserved histidine residues are known to coordinate the active site metal ion, the identity of the general acid/base catalyst responsible for proton abstraction and donation during the reaction is yet to be definitively established. researchgate.net
Future research should employ a combination of advanced techniques to dissect these mechanistic details.
| Research Technique | Objective |
| Time-resolved Crystallography | To capture snapshots of the enzyme in action, potentially trapping short-lived intermediates and transition states. |
| Site-Directed Mutagenesis | To systematically probe the function of key active site residues, including the histidine ligands and potential acid/base catalysts. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | To computationally model the reaction pathway, calculate energy barriers for different proposed mechanisms (concerted vs. stepwise), and predict the structure of transition states. |
| Kinetic Isotope Effect Studies | To investigate the nature of bond-breaking and bond-making events during the rate-limiting step of the reaction. |
| Substrate Analog Studies | To use modified versions of the HTP substrate to probe specific enzyme-substrate interactions and stall the reaction at different points. |
By integrating these approaches, a high-resolution understanding of the PdxA catalytic cycle can be achieved, clarifying the precise chemical choreography that occurs within its active site.
Comprehensive Mapping of PdxA Protein Interactome
The functional context of any enzyme extends beyond its solitary catalytic activity to its network of interactions with other cellular components. For PdxA, this "interactome" is largely uncharted territory. While databases like STRING predict functional associations with other proteins in the vitamin B6 biosynthesis and related amino acid metabolism pathways, these are often based on genomic context or co-expression data, not necessarily direct physical interaction. nih.gov A critical future direction is the systematic and comprehensive mapping of the this compound interactome to identify its bona fide binding partners.
A central hypothesis to be tested is the existence of a "metabolon" for PLP biosynthesis. It is plausible that the enzymes of the DXP-dependent pathway, including PdxA, PdxJ, and others, form a transient multi-enzyme complex to facilitate substrate channeling. This would increase efficiency and protect unstable intermediates. In contrast to the well-characterized 24-subunit PLP synthase complex of the DXP-independent pathway, direct structural evidence for such a complex involving PdxA is currently lacking. nih.gov
Furthermore, identifying interactions with proteins outside of the immediate metabolic pathway could uncover novel regulatory mechanisms or secondary ("moonlighting") functions for PdxA.
| Research Approach | Goal |
| Affinity Purification-Mass Spectrometry (AP-MS) | To use tagged PdxA as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry. |
| Yeast Two-Hybrid (Y2H) Screening | To systematically screen a library of potential protein partners for binary, direct interactions with PdxA. |
| Co-immunoprecipitation (Co-IP) | To validate specific interactions identified through screening methods within the cellular environment. |
| Chemical Cross-linking Mass Spectrometry (XL-MS) | To identify both stable and transient protein interactions in situ and provide spatial constraints on how the proteins interact. |
| Bimolecular Fluorescence Complementation (BiFC) | To visualize PdxA interactions with specific partners in living cells. |
A thorough map of the PdxA interactome will provide a more holistic view of its function, potentially revealing its integration into larger metabolic networks and uncovering previously unknown layers of biological regulation.
Structural Dynamics and Allosteric Control Mechanisms
Static crystal structures provide an essential but incomplete picture of enzyme function. researchgate.net Proteins are dynamic entities, and their flexibility is often crucial for substrate binding, catalysis, and regulation. uniprot.org A significant gap in our understanding of PdxA is the nature of its structural dynamics and whether it is subject to allosteric control—regulation by molecules binding at a site distinct from the active site. To date, no allosteric regulators of PdxA have been identified.
Future research should focus on characterizing the conformational changes PdxA undergoes during its catalytic cycle. The enzyme's structure, with an active site located in a cleft between two subdomains, strongly suggests that domain movements are important for its function. researchgate.net Understanding how the binding of the substrate HTP and the cofactor NAD(P)+ triggers these changes is a key objective.
Moreover, the location of the active site at the dimer interface raises the possibility of cooperativity between the two subunits. Investigating whether catalysis in one active site influences the other is a critical step toward understanding the enzyme's full regulatory potential. The most significant future direction, however, is the search for currently unknown allosteric control mechanisms that may govern PdxA activity in response to the cell's metabolic state.
| Research Area | Proposed Methodologies |
| Characterizing Conformational Dynamics | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Molecular Dynamics (MD) Simulations. |
| Investigating Inter-subunit Communication | Site-directed mutagenesis of the dimer interface, analytical ultracentrifugation, and kinetic assays to test for cooperativity. |
| Discovering Allosteric Regulators | High-throughput screening of metabolite libraries, in silico docking studies to predict potential allosteric sites. |
| Mapping Allosteric Pathways | Statistical Coupling Analysis (SCA), Perturbation-based MD simulations, and targeted mutagenesis to trace the communication path from a potential allosteric site to the active site. |
Elucidating the dynamic and regulatory landscape of PdxA will be crucial for a complete understanding of how its activity is modulated to meet the cell's demand for vitamin B6.
This compound in Non-Canonical PLP Biosynthesis Pathways
PdxA is known for its canonical role in the DXP-dependent PLP biosynthesis pathway. uniprot.orgkisti.re.krplantae.org However, the evolution of metabolic pathways is marked by plasticity, where organisms can develop novel routes to produce essential molecules, often by recruiting promiscuous enzymes from an underlying "underground metabolism." nih.gov Future research should explore the potential for PdxA and its homologs to function in non-canonical, alternative, or "patchwork" pathways for PLP synthesis.
Genomic data suggests the existence of PdxA paralogs, such as PdxA2, which may substitute for PdxA function in organisms where the canonical enzyme is absent. uniprot.org The biochemical and physiological roles of these homologs are entirely unexplored. Characterizing these enzymes is a priority to understand the functional diversity within the PdxA family.
Additionally, the concept of "moonlighting" enzymes—single proteins that perform multiple, often unrelated, functions—is now well-established. mednexus.org While PdxA's primary role is clear, investigating whether it possesses secondary functions beyond PLP synthesis could reveal unexpected connections to other cellular processes.
| Future Direction | Key Research Questions |
| Functional Characterization of PdxA Homologs | Do paralogs like PdxA2 catalyze the same reaction as PdxA? What are their kinetic properties and substrate specificities? Under what physiological conditions are they expressed? |
| Identification of PdxA-Bypassing Enzymes | Can suppressor mutation screens in pdxA-deficient strains identify other enzymes that can promiscuously perform the PdxA-catalyzed step? |
| Search for Moonlighting Functions | Does PdxA have binding partners outside the PLP pathway (as explored in Sec. 10.2)? Does its cellular localization change in response to stress? Does it have any catalytic activity on non-canonical substrates? |
| Comparative Genomics of PLP Pathways | Can analysis of genomes that have incomplete DXP-dependent pathways reveal novel enzymes that have evolved to fulfill the PdxA role? |
This line of inquiry will shed light on the evolutionary adaptability of vitamin B6 metabolism and may uncover novel enzymatic functions and pathways.
Biotechnological Applications and Engineering of this compound
As a key enzyme in the production of an essential vitamin, PdxA is a prime target for metabolic engineering and protein engineering. nih.gov Vitamin B6 is produced commercially for use in food, animal feed, and medicine, and microbial fermentation offers a more sustainable alternative to chemical synthesis. nih.gov Recent work has already identified PdxA as a rate-limiting step in engineered E. coli strains, and rational protein design has successfully improved its catalytic efficiency, leading to higher yields of pyridoxine (B80251). nih.govnih.gov
Future research in this area should focus on both advancing PdxA's role in metabolic engineering and developing it into a novel tool for research.
For Metabolic Engineering: The next generation of PdxA engineering will likely involve moving beyond simple rational design to employ more comprehensive strategies. Directed evolution could be used to screen vast libraries of PdxA variants for desired properties like enhanced catalytic turnover, improved thermostability for industrial processes, or altered cofactor preference (e.g., switching from NAD+ to NADP+) to better match the host's redox metabolism. nih.gov Furthermore, PdxA could be incorporated into synthetic enzyme complexes. By using protein or RNA scaffolds to co-localize PdxA with PdxJ and other pathway enzymes, it may be possible to create a "metabolon" that channels substrates, increasing pathway flux and minimizing the accumulation of potentially toxic intermediates. nih.gov
As a Research Tool: A novel direction for future research is the development of PdxA-based tools. For instance, an engineered PdxA could be developed into a genetically encoded biosensor. By fusing PdxA to a reporter protein (e.g., a fluorescent protein), it might be possible to create a sensor that responds to the intracellular concentration of its substrate, 4HTP. Such a tool would be invaluable for monitoring metabolic flux through the PLP pathway in real-time, aiding in the optimization of production strains.
| Application Area | Future Research Focus |
| Protein Engineering | - Directed evolution for enhanced catalytic speed and stability. - Engineering cofactor specificity to optimize redox balance. - Exploring substrate promiscuity to create novel vitamin B6 analogs. |
| Synthetic Biology | - Designing and building synthetic metabolons by scaffolding PdxA with other PLP pathway enzymes to improve efficiency through substrate channeling. |
| Research Tool Development | - Creating a PdxA-based fluorescent biosensor to measure intracellular levels of 4-hydroxy-l-threonine phosphate (4HTP). - Investigating the use of the pdxA gene as a selectable marker in specifically designed auxotrophic host strains. |
By continuing to engineer and repurpose the this compound, researchers can not only improve the biotechnological production of vitamin B6 but also create sophisticated tools to advance the study of cell metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
